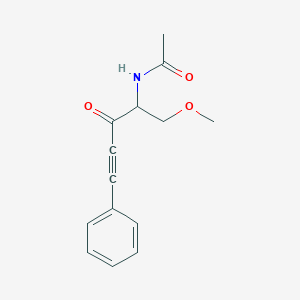

N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide

Description

Properties

CAS No. |

655242-11-8 |

|---|---|

Molecular Formula |

C14H15NO3 |

Molecular Weight |

245.27 g/mol |

IUPAC Name |

N-(1-methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide |

InChI |

InChI=1S/C14H15NO3/c1-11(16)15-13(10-18-2)14(17)9-8-12-6-4-3-5-7-12/h3-7,13H,10H2,1-2H3,(H,15,16) |

InChI Key |

DPKTYRBOWFAKNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(COC)C(=O)C#CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Strategies

The compound’s synthesis revolves around three primary approaches:

- Grignard Addition to Weinreb Amides

- Nucleophilic Substitution of Chloro Intermediates

- Acetylation of Secondary Amines

Each method is evaluated for efficiency, scalability, and regioselectivity.

Grignard Addition to Weinreb Amides

Reaction Overview

Weinreb amides serve as versatile intermediates for ketone synthesis. For this compound, N-methoxy-N-methyl-2-(3-substituted-indol-2-yl)acetamide derivatives are reacted with phenylacetylene-derived Grignard reagents to form the pent-4-yn-2-ol backbone.

Procedure:

- Substrate Preparation :

- Quenching and Workup :

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 52–75% | |

| Reaction Temperature | −20°C to 0°C | |

| Key Intermediate | N-Methoxy-N-methylacetamide |

Nucleophilic Substitution of Chloro Intermediates

Chloro Precursor Activation

1-Chloro-5-phenylpent-4-yn-2-ol (CAS 3041-57-4) is a critical intermediate. Methoxy group introduction occurs via SN2 displacement using sodium methoxide.

Procedure:

- Chloro Intermediate Synthesis :

- Methoxy Substitution :

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Displacement Yield | 68–82% | |

| Solvent | DMF | |

| Byproduct | NaCl |

Acetylation of Secondary Amines

Amine Protection

The secondary amine at position 2 is acetylated using acetic anhydride or acetyl chloride. This step ensures regioselectivity and prevents undesired side reactions.

Procedure:

- Amine Generation :

- Acetylation :

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Acetylation Yield | 89–94% | |

| Reaction Time | 2 h | |

| Purification Method | Column chromatography (PE/EA 3:1) |

Catalytic Methods and Recent Advances

Iron-Catalyzed Cyclization

Recent protocols employ Fe(OAc)₂ (20 mol%) and HOAc in toluene/DCE to streamline the synthesis of related acetamide derivatives. This method reduces reaction times to 6 h with yields up to 85%.

Key Reaction Metrics:

| Catalyst | Fe(OAc)₂ | |

|---|---|---|

| Temperature | 80°C | |

| Solvent System | Toluene:DCE (1:1) |

Physicochemical Characterization

Spectral Data

Chemical Reactions Analysis

Types of Reactions

N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The compound’s uniqueness lies in its alkyne (C≡C) and ketone groups, which distinguish it from other acetamide derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

- Alkyne vs.

- Methoxy Group: Present in both the target and N-(4-Methoxyphenyl)-2-...thiazolidin-5-yl)acetamide, this group likely improves solubility compared to non-polar analogs like benzothiazole derivatives .

Pharmacological Activities

Key Observations:

- Antimicrobial Potential: Benzothiazole sulfonyl derivatives () show gram-positive and fungal activity, suggesting that the target’s phenyl and methoxy groups could be optimized for similar effects .

- Metabolic Stability : The alkyne in the target may resist oxidation compared to sulfur-containing analogs, which are prone to metabolic conjugation (e.g., glutathione adducts in methazolamide metabolites, ) .

Physicochemical Properties

Table 3: Hypothetical Property Comparison

Key Observations:

- The target’s lower molecular weight and fewer H-bond acceptors may improve bioavailability compared to bulkier analogs like thiazole derivatives .

Biological Activity

N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide, also known by its CAS number 655242-09-4, is an organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a methoxy group, a phenyl group, and a ketone functionality, which contribute to its reactivity and biological properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C14H17NO3 |

| Molecular Weight | 247.29 g/mol |

| CAS Number | 655242-09-4 |

| IUPAC Name | N-(1-methoxy-3-oxo-5-phenylpent-4-en-2-yl)acetamide |

| LogP | 2.17970 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that this compound may inhibit certain enzymes by binding to their active sites, thereby modulating various biochemical pathways. The presence of the methoxy and carbonyl groups in its structure enhances its potential to engage in biochemical interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related acetamides have shown potent inhibitory effects against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The mechanism of antimicrobial action is believed to involve disruption of biofilm formation and interference with gene transcription related to pathogenicity.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines, including L929 (mouse fibroblast) and A549 (human lung carcinoma). Results indicated that certain derivatives of acetamides exhibit varying degrees of cytotoxic effects depending on their concentration and structural modifications. For example, some compounds showed increased cell viability at lower concentrations while demonstrating toxicity at higher doses .

Study 1: Antimicrobial Efficacy

In a comparative study, N-(1-methoxy-3-oxo-5-phenylpent-4-en-2-y)acetamide was evaluated alongside standard antibiotics. The Minimum Inhibitory Concentration (MIC) values revealed that this compound exhibited superior antimicrobial activity compared to traditional antibiotics like ciprofloxacin against specific strains .

Study 2: Cytotoxicity Profile

Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The study utilized the MTT assay to measure cell viability after treatment with varying concentrations of N-(1-methoxy-3-oxo...) acetamide. The results indicated a dose-dependent response, with certain concentrations enhancing cell viability while others induced apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.